HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 channel, which is implicated in various physiological and pathological processes. This compound has gained attention for its potential therapeutic applications, particularly in cardiovascular diseases, cancer, and respiratory disorders. Its ability to modulate calcium signaling pathways makes it a significant focus of research in pharmacology and toxicology.
HC-067047 was developed as part of a series of compounds aimed at inhibiting the transient receptor potential vanilloid 4 channel. It is classified as a pharmacological agent with specific activity against TRPV4 channels. The chemical structure of HC-067047 can be represented as:
This classification places it within the broader category of ion channel blockers, which are crucial in regulating various cellular functions.
The synthesis of HC-067047 involves multiple steps, including the formation of key intermediates through standard organic reactions such as amide coupling and sulfonylation. A typical synthetic route may include:
Each step requires careful control of reaction conditions to optimize yield and purity.
HC-067047's molecular structure features a complex arrangement that includes a benzothiophene core, piperazine ring, and several functional groups that contribute to its pharmacological properties. Key data points include:
The spatial arrangement of atoms is critical for its interaction with biological targets, influencing its efficacy as an antagonist.
HC-067047 undergoes several chemical reactions relevant to its mechanism of action. Key reactions include:
Understanding these reactions is vital for elucidating how HC-067047 exerts its pharmacological effects.
The primary mechanism by which HC-067047 operates involves blocking the TRPV4 channel, which plays a significant role in calcium homeostasis within cells. By inhibiting this channel, HC-067047 affects various signaling pathways:
These mechanisms highlight HC-067047's potential in therapeutic applications targeting conditions like heart disease and cancer.
HC-067047 exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
HC-067047 has been investigated for various scientific applications, including:
These applications underscore HC-067047's versatility as a research tool and therapeutic agent across multiple disciplines.
HC-067047 achieves high selectivity for TRPV4 channels through specific interactions with a unique binding pocket formed by transmembrane helices and linkers. Cryo-EM structural analyses reveal that the inhibitor binds at the base of the S1-S4 bundle, involving residues from the S2-S3 linker (xTRPV4-D542), S4 helix (xTRPV4-M583 and Y587), and S5 helix (xTRPV4-D609 and F613) [4] [6]. This binding site exhibits distinct structural features not conserved in other TRP channels, explaining HC-067047's specificity. Mutagenesis studies demonstrate that substitution of residue M583 with alanine in mouse TRPV4 substantially reduces HC-067047's inhibitory potency, confirming its critical role in binding formation [4]. Similarly, human TRPV4 neuropathic mutations occurring at this interface (e.g., R616Q) disrupt antagonist binding and are associated with channelopathies, highlighting the clinical relevance of this molecular site [6].
Table 1: Key Residues in TRPV4-HC-067047 Binding Pocket
Structural Domain | Residue (xTRPV4) | Functional Role | Effect of Mutation |
---|---|---|---|
S2-S3 Linker | D542 | Hydrogen bonding | Reduced binding affinity |
S4 Helix | M583 | Hydrophobic interaction | IC50 increase >10-fold |
S4 Helix | Y587 | π-π stacking | Decreased inhibitory potency |
S5 Helix | D609 | Polar interaction | Impaired antagonist binding |
S5 Helix | F613 | Van der Waals forces | Loss of channel inhibition |
HC-067047 exhibits significant species-dependent pharmacological profiles, with the highest potency observed against mouse TRPV4 (IC₅₀ = 17 ± 3 nM), followed by human (IC₅₀ = 48 ± 6 nM) and rat orthologs (IC₅₀ = 133 ± 25 nM) [1] [8]. These differential sensitivities originate from sequence variations within the S4 helix and S2-S3 linker regions. Molecular docking simulations indicate that residue polymorphisms at position 583 (methionine in mice vs. leucine in rats) account for the 7.8-fold difference in IC₅₀ values between these orthologs [4]. Functionally, this translates to varied efficacy in disease models: in diabetic mice, HC-067047 (1 mg/kg, s.c.) significantly attenuated mechanical allodynia through mouse TRPV4 blockade [7], while higher concentrations were required to inhibit rat muscle mechanoreflex responses in ex vivo nerve preparation studies [1]. Such ortholog-specific profiles necessitate careful interpretation when translating rodent data to human therapeutic applications.
Table 2: Species-Specific Pharmacological Profiles of HC-067047
TRPV4 Ortholog | IC₅₀ Value | Key Differentiating Residue | Experimental Model |
---|---|---|---|
Mouse | 17 ± 3 nM | M583 (S4 helix) | Diabetic neuropathy model [7] |
Human | 48 ± 6 nM | L586 (S4 helix) | HEK293 calcium mobilization assay [4] |
Rat | 133 ± 25 nM | L583 (S4 helix) | Muscle mechanoreflex study [1] |
HC-067047 demonstrates complex inhibition kinetics, exhibiting characteristics of both competitive and non-competitive mechanisms depending on the activation stimulus. Against agonist-induced activation (e.g., 4α-PDD or GSK1016790A), HC-067047 acts primarily as a reversible competitive antagonist, evidenced by rightward shifts in concentration-response curves without reduction in maximal efficacy [4] [8]. Calcium imaging studies show complete inhibition of 4α-PDD (1 µM)-induced responses at HC-067047 concentrations ≥100 nM in human TRPV4-expressing cells [8]. However, for mechano-activated currents, HC-067047 displays non-competitive inhibition dynamics. In dorsal root ganglion neurons, HC-067047 (1 µM) reduced mechanically-activated currents by 65-80% without affecting stimulus thresholds, suggesting allosteric interference with mechanotransduction pathways rather than direct pore blockage [1]. Structural analyses reveal that HC-067047 binding induces a π-to-α helical transition in the S6 pore-forming helix, physically constricting the ion conduction pathway regardless of agonist binding status [6]. This dual mechanism enables broad-spectrum suppression of diverse TRPV4 activation modalities.
HC-067047 binding induces allosteric conformational changes that stabilize TRPV4 in a closed state, thereby modulating channel gating dynamics. Cryo-EM structures of HC-067047-bound TRPV4 reveal a 15° clockwise rotation of the S1-S4 domain relative to the pore domain, tightening the central pore at the intracellular gate (residues I679 and M683) [6]. This twisting motion increases hydrophobic interactions between S6 helices, raising the energy barrier for pore dilation. Electrophysiological studies demonstrate that HC-067047 significantly increases the pressure threshold for channel activation by 45% in vascular endothelial cells and delays the onset kinetics of hypotonicity-induced currents by 3.2-fold [3] [7]. In cardiovascular regulation, this gating modulation translates to attenuated renal sympathetic nerve activity (ΔRSNA: P = 0.019) and reduced mean arterial pressure responses (ΔMAP: P = 0.002) during skeletal muscle mechanoreflex activation [1]. Similarly, in diabetic neuropathy models, this allosteric suppression of TRPV4 gating underlies HC-067047's ability to reverse mechanical allodynia without altering TRPV4 expression levels in sensory neurons [7]. The compound thus functions as a molecular stabilizer of the closed state, effectively raising the activation threshold for diverse stimuli including osmotic stress, mechanical stretch, and endogenous lipid mediators.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7